molecular formula C44H28N4Ni B11825035 nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide

nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide

Cat. No.: B11825035
M. Wt: 671.4 g/mol
InChI Key: CXIRWLOIAQYBLZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide typically involves the reaction of benzaldehyde and pyrrole. The original method, developed by Rothemund in 1935, involved reacting these components in a sealed bomb at 150°C for 24 hours . Adler and Longo later modified this method by allowing benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141°C) open to the air . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Mechanism of Action

The mechanism by which nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide exerts its effects involves its ability to catalyze various synthetic reactions. The molecular targets and pathways involved include oxidative addition, C-H activation, and cross-coupling reactions . These reactions are facilitated by the unique structure of the porphyrin macrocycle and the presence of the nickel ion .

Properties

Molecular Formula

C44H28N4Ni

Molecular Weight

671.4 g/mol

IUPAC Name

nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide

InChI

InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

CXIRWLOIAQYBLZ-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Ni+2]

Origin of Product

United States

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